Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a thieno[3,2-d]pyrimidine moiety
Properties
Molecular Formula |
C15H19ClN4O2S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN4O2S/c1-15(2,3)22-14(21)20-7-5-19(6-8-20)12-11-10(4-9-23-11)17-13(16)18-12/h4,9H,5-8H2,1-3H3 |
InChI Key |
UJRGEDJWIXOVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Chlorination: Introduction of the chlorine atom at the desired position on the thieno[3,2-d]pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Piperazine substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Protection and deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles, leading to a variety of derivatives.
Oxidation and reduction: The compound can be subjected to oxidative or reductive conditions to modify the thieno[3,2-d]pyrimidine ring or the piperazine moiety.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorinating agents: Thionyl chloride, phosphorus oxychloride.
Nucleophiles: Piperazine derivatives, amines, thiols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Drug discovery: It serves as a lead compound in the development of new drugs, especially for diseases where the thieno[3,2-d]pyrimidine scaffold shows activity.
Chemical biology: Researchers use this compound to probe biological pathways and understand the mechanism of action of related molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The piperazine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine
Uniqueness
Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the chlorine atom on the thieno[3,2-d]pyrimidine ring, which allows for further functionalization through substitution reactions. This compound also combines the structural features of both the thieno[3,2-d]pyrimidine and piperazine moieties, providing a versatile scaffold for drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
